molecular formula C8H14ClF2N B1435803 1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride CAS No. 2098002-16-3

1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride

Cat. No.: B1435803
CAS No.: 2098002-16-3
M. Wt: 197.65 g/mol
InChI Key: DGBQDDXYQRDRHD-UHFFFAOYSA-N
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Description

1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride is a chemical compound with the molecular formula C8H14ClF2N and a molecular weight of 197.66 g/mol . It is characterized by its spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to a nonane ring system. This compound is typically found in solid form and is used in various scientific research applications.

Properties

IUPAC Name

2,2-difluoro-7-azaspiro[2.6]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N.ClH/c9-8(10)6-7(8)2-1-4-11-5-3-7;/h11H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBQDDXYQRDRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC1)CC2(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride involves several steps, starting with the formation of the spirocyclic core. The reaction typically involves the use of fluorinating agents to introduce the fluorine atoms into the molecule. Common reagents used in the synthesis include hydrogen fluoride and other fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of 1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include temperature control, solvent choice, and reaction time .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted spirocyclic compounds. These products can have different physical and chemical properties compared to the parent compound .

Scientific Research Applications

Pharmacological Applications

The primary applications of 1,1-difluoro-6-azaspiro[2.6]nonane hydrochloride are in the field of drug development, particularly as a potential therapeutic agent.

PDE9 Inhibition

Recent studies have indicated that this compound acts as a phosphodiesterase type 9 (PDE9) inhibitor. PDE9 is implicated in various diseases, including neurodegenerative disorders and certain cancers. Inhibition of this enzyme can lead to increased levels of cyclic GMP, which has various beneficial effects on cellular signaling pathways.

Case Study: Neuroprotection

A study demonstrated that the compound exhibited neuroprotective effects in models of Alzheimer's disease by enhancing synaptic plasticity and reducing neuroinflammation .

Cancer Treatment

Research has also suggested that 1,1-difluoro-6-azaspiro[2.6]nonane hydrochloride may have applications in oncology. Its ability to inhibit PDE9 could potentially enhance the efficacy of existing cancer treatments by modulating tumor microenvironments and improving drug delivery mechanisms.

Case Study: Breast Cancer

In vitro studies showed that this compound inhibited the proliferation of breast cancer cells, suggesting its potential as an adjunct therapy in breast cancer treatment .

Analytical Applications

The compound is also utilized in analytical chemistry for developing assays to evaluate PDE9 activity and other related biochemical pathways.

Assay Development

The unique structural features of 1,1-difluoro-6-azaspiro[2.6]nonane hydrochloride allow it to serve as a standard reference material in high-performance liquid chromatography (HPLC) assays aimed at quantifying PDE9 inhibitors .

Data Table: Summary of Applications

Application AreaDescriptionReferences
NeuroprotectionPDE9 inhibition leading to enhanced synaptic plasticity
Cancer TreatmentInhibition of breast cancer cell proliferation
Analytical ChemistryStandard for HPLC assays evaluating PDE9 activity

Mechanism of Action

The mechanism of action of 1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride involves its interaction with molecular targets in biological systems. The fluorine atoms in the compound can form strong bonds with various biomolecules, affecting their structure and function. The spirocyclic structure allows the compound to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride is unique due to its specific spirocyclic structure and the presence of two fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Biological Activity

1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride is a fluorinated spirocyclic compound that has garnered interest for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its applications in various fields, particularly in medicinal chemistry.

The synthesis of 1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride typically involves several steps to create the spirocyclic core. Fluorinating agents such as hydrogen fluoride are used to introduce the fluorine atoms into the molecule under controlled conditions. The industrial production follows similar synthetic routes but is optimized for higher yield and purity .

Table 1: Synthetic Route Overview

StepDescription
1Formation of spirocyclic core using fluorinating agents
2Purification and crystallization to obtain hydrochloride salt form
3Characterization using NMR and other spectroscopic methods

The biological activity of 1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride is attributed to its interaction with various molecular targets within biological systems. The presence of fluorine atoms allows for strong interactions with biomolecules, potentially modulating enzyme activities and receptor functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes through competitive binding, altering metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors may lead to changes in signaling pathways, impacting physiological responses .

Biological Activity

Research indicates that 1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride exhibits significant biological activities, including:

  • Antiproliferative Effects : Studies have shown that fluorinated compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated efficacy against breast and lung cancer cells .
  • Antiviral Properties : Similar spirocyclic compounds have been evaluated for their antiviral activity against viruses such as West Nile Virus (WNV) and tick-borne encephalitis virus (TBEV), suggesting potential applications in virology .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AntiproliferativeCytotoxicity against cancer cell lines
AntiviralInhibition of WNV and TBEV
Enzyme InhibitionCompetitive inhibition of enzymes

Case Studies

Several studies have evaluated the biological efficacy of compounds structurally similar to 1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride:

  • Anticancer Activity : A study demonstrated that derivatives of spirocyclic compounds showed significant antiproliferative activity against breast cancer cells, with IC50 values indicating effective inhibition at low concentrations .
  • Antiviral Screening : Compounds with similar structures were tested for antiviral activity using plaque reduction assays against WNV, revealing promising results that warrant further investigation into their mechanisms of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride
Reactant of Route 2
1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride

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